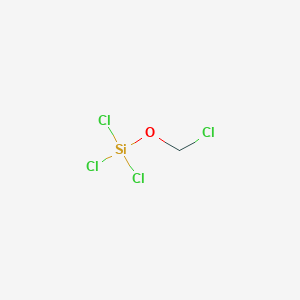

(Chloromethoxy)trichlorosilane

Description

Structure

3D Structure

Properties

CAS No. |

18157-08-9 |

|---|---|

Molecular Formula |

CH2Cl4OSi |

Molecular Weight |

199.9 g/mol |

IUPAC Name |

trichloro(chloromethoxy)silane |

InChI |

InChI=1S/CH2Cl4OSi/c2-1-6-7(3,4)5/h1H2 |

InChI Key |

TULRSQJZVSCHRA-UHFFFAOYSA-N |

SMILES |

C(O[Si](Cl)(Cl)Cl)Cl |

Canonical SMILES |

C(O[Si](Cl)(Cl)Cl)Cl |

Synonyms |

(Chloromethoxy)trichlorosilane |

Origin of Product |

United States |

Synthesis Methodologies and Pathways for Trichloro Chloromethyl Silane

Historical and Contemporary Synthetic Routes

The production of trichloro(chloromethyl)silane has evolved, with various methods being developed to optimize yield, selectivity, and safety. These routes include liquid-phase, gas-phase, and thermal chlorination, as well as syntheses involving Grignard and organolithium reagents.

Liquid-Phase Chlorination Approaches to Trichloro(chloromethyl)silane

Early methods for synthesizing trichloro(chloromethyl)silane involved the liquid-phase chlorination of methylchlorosilanes under ultraviolet irradiation, but this often resulted in a mixture with many polychlorinated byproducts. google.com Another approach utilized radical initiators like Diisopropyl azodicarboxylate to facilitate a substitution reaction between methyltrichlorosilane (B1216827) and sulfuryl chloride (ClSO₂Cl) at the boiling point. google.com However, the expense of the initiator and catalyst made this route less suitable for industrial production. google.com

A more modern and efficient liquid-phase method employs a dual catalyst system of benzoyl peroxide (BPO) and ferric chloride (FeCl₃). google.com This process allows the chlorination of methyltrichlorosilane to proceed smoothly under non-illuminated conditions at moderate temperatures of 55-65 °C. google.com By controlling the amount of chlorine introduced, this method can achieve a methyltrichlorosilane conversion rate of 70-80% with a high selectivity of 95% for the desired monochlorinated product, keeping polychlorinated byproducts to less than 5%. google.com After the reaction, the crude product is distilled, with the fraction boiling at 117–119°C being the final product with a purity of over 99%. google.com

Gas-Phase Chlorination Processes for Chloromethyl Chlorosilanes

Gas-phase chlorination represents another significant pathway for producing chloromethyl chlorosilanes. This method involves the direct reaction of methyl chlorosilane vapor with chlorine gas. google.com A patented process describes a gas-phase chlorination that occurs under visible light, eliminating the need for a special ultraviolet light source. google.com

In this process, the reaction temperature is maintained between 50-80°C, with a reaction time typically ranging from 3 to 10 hours. google.com The molar ratio of methylchlorosilane to chlorine is controlled at 1:0.1-0.75. google.com The reaction apparatus consists of a reaction kettle, a gas-phase reactor, and a reflux condenser to separate the product from unreacted starting materials. google.com This method has been successfully applied to various methylchlorosilanes, including trimethylchlorosilane and tetramethylsilane, to produce their respective chloromethyl derivatives. google.com

Thermal Chlorination Techniques in Trichloro(chloromethyl)silane Synthesis

Thermal chlorination involves the high-temperature reaction of methyltrichlorosilane with chlorine gas, typically between 300-400°C. google.com This process operates via a free-radical mechanism and can achieve yields ranging from 63% to 82%. google.com However, this method presents significant challenges. The high reaction temperatures make the process difficult to control and pose a considerable explosion risk, which complicates its industrial application and increases costs. google.com

Grignard Reactions in Poly(chloromethyl)trichlorosilane Synthesis

The Grignard reaction is utilized not for the direct synthesis of trichloro(chloromethyl)silane itself, but for the polymerization of it to create highly branched polycarbosilanes. ineosopen.org These polymers are valuable as precursors for silicon carbide (SiC) ceramics. ineosopen.orgresearchgate.net

In this process, (chloromethyl)trichlorosilane (B74141) acts as a monomer. The reaction leads to a series of highly branched polycarbosilanes with varying terminal groups. ineosopen.org The molecular weight of the resulting polymer is influenced by the reactivity of the chloroalkyl substituent in the monomer. ineosopen.org For instance, studies show that polycarbosilanes derived from (chloromethyl)trichlorosilane exhibit higher molecular weights compared to those from chloroethyl- or chloropropyl-trichlorosilane. ineosopen.org The resulting polymers demonstrate enhanced thermal stability, making them suitable for high-temperature applications.

Synthesis via Chloromethyllithium Addition to Spirosilanes

A versatile method for creating compounds with chloromethyl groups attached to silicon involves the use of (chloromethyl)lithium. acs.org This reagent is typically generated in situ from bromochloromethane (B122714) and n-butyllithium at low temperatures. acs.orgresearchgate.net This reactive species can then be added to various chlorosilanes.

One notable application is the addition of in-situ generated chloromethyllithium to a spirosilane at -80 °C, which results in the formation of a stable pentacoordinate chloromethylsilicate. mdpi.com This demonstrates a pathway to more complex, hypercoordinate silicon structures. researchgate.netmdpi.com This general approach of using (chloromethyl)lithium with chlorosilanes is applicable to a wide variety of substrates and is particularly useful for synthesizing silanes that contain other reactive bonds like Si-Si or Si-H. researchgate.net

Catalytic Systems and Reaction Conditions in Trichloro(chloromethyl)silane Synthesis

The choice of catalytic system is crucial for directing the synthesis of trichloro(chloromethyl)silane towards high yield and selectivity while maintaining safe operating conditions.

For liquid-phase chlorination , a synergistic dual catalyst system of benzoyl peroxide (BPO) and ferric chloride (FeCl₃) has proven highly effective. google.com BPO acts as a radical initiator, decomposing to start the chain reaction, while FeCl₃ is thought to stabilize transition states. This combination allows the reaction to proceed at a relatively low and safe temperature range of 55–65°C, achieving high selectivity (95%) for the desired product. google.com The molar ratio of methyltrichlorosilane to chlorine is typically maintained between 1:0.6 and 1:0.9. google.com

In contrast, gas-phase chlorination can be performed efficiently without specialized catalysts, relying on visible light to initiate the reaction. google.com The key parameters are temperature (50–80°C) and the molar ratio of reactants. google.com

Thermal chlorination does not typically employ a catalyst, instead relying on high temperatures (300–400°C) to initiate the free-radical process. google.com This lack of catalytic control contributes to the formation of byproducts and the inherent dangers of the method. google.com

Other studies on chlorination reactions of alkylsilanes have explored various radical initiators, including azobisisobutyronitrile (AIBN) and dicumyl peroxide, in addition to benzoyl peroxide, to find optimal reaction conditions.

Comparative Analysis of Synthesis Methodologies

| Method | Temperature (°C) | Catalyst/Initiator | Selectivity (%) | Yield (%) | Key Features |

| Liquid-Phase Chlorination | 55–65 | BPO/FeCl₃ | 95 | ~80 | High selectivity at moderate temperatures; suitable for industrial scale. google.com |

| Gas-Phase Chlorination | 50–80 | Visible Light | - | High | Avoids special UV sources; good for various chloromethylchlorosilanes. google.com |

| Thermal Chlorination | 300–400 | None | 72 | 63–82 | High temperature; difficult to control; risk of explosion. google.com |

| Photochlorination | 20–40 | UV Light | 53 | 48 | Low temperature but poor selectivity; many byproducts. google.com |

Purification and Isolation Strategies for Trichloro(chloromethyl)silane

The effective purification and isolation of trichloro(chloromethyl)silane from the crude reaction mixture are critical steps to obtain a product with the high purity required for its subsequent applications, such as the synthesis of α-functional silane (B1218182) coupling agents. google.com The primary challenge in the purification process lies in the separation of the desired product from unreacted starting materials and various chlorinated byproducts, which often have boiling points very close to that of trichloro(chloromethyl)silane. uni-wuppertal.de

The predominant method employed for the purification of trichloro(chloromethyl)silane on both laboratory and industrial scales is fractional distillation. google.comuni-wuppertal.dedtic.mil This technique separates compounds based on differences in their boiling points. For chlorosilanes, this process often requires specialized distillation columns, potentially with a high number of theoretical plates (up to 200 trays), to achieve efficient separation of components with similar volatilities. uni-wuppertal.de

Following synthesis, the crude product undergoes distillation. google.com A common industrial practice involves atmospheric distillation where different fractions are collected based on temperature. google.com For instance, in one described method, the crude product is distilled, and the fraction that boils between 117 °C and 119 °C is collected as the final trichloro(chloromethyl)silane product. google.com This process can yield a purity of over 99%. google.com

The fractions collected at different temperatures are typically managed as follows:

Low-Boiling Fraction: The fraction collected at temperatures below 117 °C primarily contains unreacted starting materials like methyltrichlorosilane. This fraction is often recycled back into the reactor for further chlorination. google.com

Product Fraction: The desired trichloro(chloromethyl)silane is collected within a narrow boiling range, typically 117-119 °C at atmospheric pressure. google.comwikipedia.org

High-Boiling Fraction: Fractions collected at temperatures above 119 °C consist mainly of polychlorinated byproducts, such as trichloro(dichloromethyl)silane. google.com

The efficiency of the distillation is crucial, as the presence of impurities can significantly affect the performance of trichloro(chloromethyl)silane in downstream applications. uni-wuppertal.de

Below is a data table summarizing the distillation parameters for the purification of trichloro(chloromethyl)silane based on research findings.

| Parameter | Value | Conditions/Notes | Source |

| Purification Method | Atmospheric Distillation | Standard industrial and laboratory method. | google.com |

| Low-Boiling Fraction | < 117 °C | Contains unreacted methyltrichlorosilane; recycled for further reaction. | google.com |

| Product Boiling Point | 117-119 °C | Boiling point range for collecting the finished product. | google.com |

| Product Purity | > 99% | Achieved purity after distillation, as detected by Gas Chromatography (GC). | google.com |

| High-Boiling Fraction | > 119 °C | Contains polychlorinated byproducts. | google.com |

Reactivity and Transformation Mechanisms of Trichloro Chloromethyl Silane

Hydrolysis and Condensation Reactions of Organosilicon Compounds

The presence of the trichlorosilyl (B107488) group makes (Chloromethoxy)trichlorosilane highly sensitive to moisture. guidechem.com The silicon-chlorine (Si-Cl) bonds are readily attacked by water in a hydrolysis reaction. This process involves the nucleophilic attack of water molecules on the electrophilic silicon atom, leading to the stepwise replacement of chlorine atoms with hydroxyl (-OH) groups and the formation of hydrogen chloride (HCl) as a byproduct. hscpoly.comnoaa.gov

The initial hydrolysis yields silanol (B1196071) intermediates, such as (chloromethoxy)silanetriol (HO)₃SiOCH₂Cl. These silanols are generally unstable and readily undergo condensation reactions. sci-hub.se In condensation, a hydroxyl group from one silanol molecule reacts with a hydroxyl group from another, eliminating a water molecule to form a stable silicon-oxygen-silicon (siloxane) bond. This process can continue, leading to the formation of oligomeric or polymeric polysiloxanes. sci-hub.se

The general tendency for organosilanols to self-condense increases with the number of hydroxyl groups on the silicon atom. sci-hub.se Therefore, the trisilanol intermediate formed from this compound is highly prone to condensation, which can result in the formation of cross-linked siloxane networks. It is a well-established principle that the hydrolysis rate of alkoxysilanes is minimal in neutral pH and is typically catalyzed by acids or bases. researchgate.net

A general representation of the hydrolysis and condensation process is:

Hydrolysis: Cl₃SiOCH₂Cl + 3H₂O → (HO)₃SiOCH₂Cl + 3HCl

Condensation: 2 (HO)₃SiOCH₂Cl → (HO)₂Si(OCH₂Cl)-O-Si(OCH₂Cl)(OH)₂ + H₂O → Polysiloxane Network

This reactivity with water means the compound must be handled under anhydrous conditions to prevent premature reaction and polymerization. guidechem.comnj.gov

Nucleophilic Substitution Reactions Involving Chlorosilane Moieties

The highly electrophilic nature of the silicon atom in this compound makes it a prime target for a variety of nucleophiles beyond water. This class of reaction, known as nucleophilic substitution, involves an electron-rich species attacking the silicon center and displacing one or more of the chloride leaving groups. matanginicollege.ac.in

Common nucleophiles that react with chlorosilanes include:

Alcohols (ROH): Reaction with alcohols yields alkoxysilanes. For example, reacting this compound with an alcohol like methanol (B129727) would replace the chlorine atoms with methoxy (B1213986) groups, forming (chloromethoxy)trimethoxysilane and HCl. google.com

Amines (RNH₂): Amines react to form silylamines.

Organometallic Reagents (e.g., Grignard reagents, RMgX): These reagents form new silicon-carbon bonds, allowing for the introduction of various organic functional groups onto the silicon atom.

The general form of these substitutions at the silicon center can be written as: Cl₃SiOCH₂Cl + 3 Nu⁻ → (Nu)₃SiOCH₂Cl + 3 Cl⁻ (where Nu⁻ represents a generic nucleophile)

These reactions are fundamental in using this compound as an intermediate for synthesizing more complex organosilicon compounds and functional materials. guidechem.commerckmillipore.com The reactivity is also present at the chloromethyl group (-CH₂Cl), where nucleophilic substitution can occur, although this typically requires different reaction conditions than the substitutions at the silicon center. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the Si-Cl Bond

| Nucleophile (Nu) | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | Water (H₂O) | Silanol |

| Alkoxide | Methanol (CH₃OH) | Alkoxysilane |

| Amine | Methylamine (CH₃NH₂) | Silylamine |

Self-Polymerization Mechanisms in Organosilane Systems

The self-polymerization of this compound is intrinsically linked to its hydrolysis and condensation reactions. In the presence of even trace amounts of water, the compound can initiate a chain of reactions leading to a polymer. noaa.govresearchgate.net

The primary mechanism involves:

Initiation via Hydrolysis: Moisture in the environment hydrolyzes the Si-Cl bonds to form reactive silanol intermediates, (HO)₃SiOCH₂Cl. researchgate.net

Propagation via Condensation: These silanol molecules condense with each other, forming siloxane (Si-O-Si) linkages and releasing water, which can then hydrolyze more chlorosilane molecules. sci-hub.se

This process leads to the formation of a highly cross-linked, three-dimensional polysiloxane network. The extent and morphology of this polymerization can be influenced by several factors, including the concentration of the silane (B1218182), the amount of available water, temperature, and the solvent used. nih.govaip.orgaip.org For instance, studies on similar trichlorosilane (B8805176) compounds have shown that in the presence of excess water, polymerization can occur in solution, forming aggregates that deposit onto a surface rather than forming a uniform film. researchgate.net Conversely, under controlled conditions, this polymerization can be harnessed to create structured multilayer nanostructures. nih.govbeilstein-journals.org

This tendency to self-polymerize is critical for its application in forming silicone resins and as a coupling agent to create durable polymer composites. guidechem.com

Role as a Chlorinating Agent in Specific Organic Syntheses

Chlorosilanes, in general, can act as chlorinating agents in certain chemical reactions. noaa.govnih.govchemicalbook.com This reactivity stems from the polarized Si-Cl bond. While its primary use is as a silicon-containing building block, this compound possesses the potential to transfer a chlorine atom to other substrates. They are known to react vigorously with both acids and bases. noaa.govchemicalbook.com The compound contains two types of chlorine atoms: those bonded to silicon and one bonded to carbon in the chloromethoxy group. The Si-Cl bonds are the most reactive, typically participating in substitution rather than acting as a chlorinating source for organic molecules. However, the entire molecule can be involved in complex reactions where chlorination of a substrate occurs, often with the release of HCl.

Rearrangement Processes in Pentacoordinate Silicon Intermediates

Nucleophilic substitution at a tetracoordinate silicon center, such as in this compound, is widely understood to proceed through a higher-coordinate intermediate or transition state. sci-hub.se When a nucleophile attacks the silicon atom, a transient pentacoordinate silicon intermediate is formed. acs.org These intermediates typically adopt a trigonal bipyramidal geometry.

In this geometry, the five substituents around the silicon atom can occupy two types of positions: axial and equatorial. A key feature of these intermediates is their potential to undergo intramolecular rearrangements before the leaving group is expelled. The most common rearrangement process is known as pseudorotation (specifically, a Berry pseudorotation), where axial and equatorial ligands rapidly exchange positions without breaking any bonds.

While specific studies on the rearrangement of this compound's intermediates are not widely available, the principles derived from other chlorosilanes apply. acs.orgrsc.org The presence of different ligands (three chlorines, one chloromethoxy group, and the incoming nucleophile) can influence the stability of different pentacoordinate arrangements and the pathways for rearrangement. The apicophilicity of the ligands—their preference for occupying the axial (apical) position—plays a crucial role. Chlorine is generally considered to be highly apicophilic. researchgate.net Such rearrangements can influence the stereochemical outcome of substitution reactions at a chiral silicon center.

Influence of Moisture on Trichlorosilane Reactions and Organosilane Chemistry

Moisture is a critical and often determinative factor in the chemistry of this compound and other chlorosilanes. nj.govscbt.com Its influence is pervasive, affecting synthesis, storage, handling, and application.

Violent Reactivity: Chlorosilanes react vigorously, and sometimes violently, with water, including ambient moisture in the air. hscpoly.comnoaa.govwikipedia.org This exothermic reaction releases significant heat and produces corrosive hydrogen chloride gas. nj.gov

Initiation of Polymerization: As detailed in sections 3.1 and 3.3, trace amounts of water are sufficient to initiate hydrolysis and subsequent condensation, leading to the formation of siloxane polymers. researchgate.net This can be detrimental if uncontrolled, leading to the degradation of the monomer and the formation of undesirable solid byproducts. hscpoly.com

Surface Modification: In applications like surface modification and the formation of self-assembled monolayers, the amount of water is a crucial parameter. While anhydrous conditions are often sought to prevent premature polymerization in solution, a thin layer of surface-adsorbed water is necessary for the initial hydrolysis that allows the silane to covalently bond to a hydroxylated substrate (like silica (B1680970) or glass). sci-hub.seresearchgate.net However, too much water can lead to the formation of rough, non-uniform films due to the aggregation of polymerized silane in the solution before surface attachment. researchgate.net

Due to this extreme moisture sensitivity, this compound must be stored and handled under an inert, dry atmosphere (e.g., nitrogen or argon) to maintain its chemical integrity. guidechem.com

Table 2: Summary of Moisture Influence on this compound

| Condition | Effect | Consequence |

|---|---|---|

| Bulk Water | Violent, exothermic hydrolysis | Rapid decomposition, release of HCl gas |

| Atmospheric Moisture | Slow hydrolysis and condensation | Gradual degradation of the compound, potential for pressure buildup in sealed containers |

| Trace Water (in situ) | Controlled hydrolysis at surfaces | Essential for applications in surface functionalization and as a coupling agent |

Advanced Applications of Trichloro Chloromethyl Silane in Materials Science and Chemical Synthesis

Precursor Chemistry in Polymer and Resin Synthesis

The unique structure of trichloro(chloromethyl)silane makes it an invaluable precursor in the synthesis of specialized polymers and resins. It is a key intermediate in the production of various organosilicon compounds and silicone products. guidechem.comnbinno.com

Trichloro(chloromethyl)silane is a fundamental component in the manufacturing of silicone polymers and resins. guidechem.com The process involves hydrolysis and polycondensation reactions. The trichlorosilyl (B107488) group (-SiCl₃) readily reacts with water, leading to the formation of silanol (B1196071) intermediates (Si-OH), which then condense to form stable siloxane bonds (–Si–O–Si–). guidechem.comsinosil.com This process results in the creation of highly cross-linked polymer networks. wikipedia.org

These silicone resins are noted for their high thermal stability, making them suitable for applications such as protective coatings for electronic components like computer chips, where they provide both water repellency and thermal insulation. wikipedia.orggoogle.com The inclusion of the chloromethyl group (-CH₂Cl) provides a site for further functionalization, allowing for the tailoring of the resin's properties for specific applications. google.com The hydrolysis of chlorosilanes like trichloro(chloromethyl)silane can be carried out in a two-phase system consisting of a non-polar organic solvent and an aqueous phase to control the reaction and produce silicone resins with desired molecular weights and structures. sinosil.comgoogle.com

Table 1: Key Reactions in Silicone Resin Formation

| Reaction Step | Reactants | Products | Significance |

| Hydrolysis | Trichloro(chloromethyl)silane, Water | (Chloromethyl)silanetriol, Hydrochloric Acid | Formation of reactive silanol groups. guidechem.comsinosil.com |

| Condensation | (Chloromethyl)silanetriol molecules | Polysiloxane network (Silicone Resin), Water | Creation of the stable –Si–O–Si– backbone of the resin. guidechem.comsinosil.com |

Trichloro(chloromethyl)silane is a key starting material for synthesizing highly branched polycarbosilanes (PCS), which are crucial preceramic polymers for producing silicon carbide (SiC) ceramics. ineosopen.org These advanced ceramics are used in extreme environments, such as the aerospace and aircraft industries, due to their high thermal conductivity, high-temperature stability, and resistance to chemical and abrasive wear. ineosopen.org

The synthesis of these highly branched polymers is often achieved through a Grignard coupling reaction. ineosopen.orgresearchgate.net In this process, the initial step involves the formation of a Grignard reagent, Cl₃SiCH₂MgCl, from trichloro(chloromethyl)silane. researchgate.net This is followed by polymerization to create the branched polycarbosilane structure. researchgate.netacs.org The resulting hyperbranched polycarbosilanes have advantages over linear versions, as they can lead to higher yields of the ceramic phase during pyrolysis with reduced release of gaseous byproducts. ineosopen.org The branched structure of the polymer is critical for its enhanced thermal stability, with decomposition temperatures often exceeding 300°C. Subsequent pyrolysis of the PCS converts the polymer into an amorphous SiC material, which upon further heat treatment can be converted to crystalline β-SiC. researchgate.netosti.gov

Table 2: Properties of Polycarbosilanes Derived from Trichloro(chloromethyl)silane

| Property | Description | Research Finding | Source |

| Structure | Highly branched polymer chains. | Achieved via Grignard coupling of (chloromethyl)trichlorosilane (B74141). | ineosopen.orgresearchgate.net |

| Terminal Groups | Features two types of terminal groups. | The nature of terminal groups influences the formation of the carbon residue. | ineosopen.org |

| Thermal Stability | High resistance to decomposition at elevated temperatures. | Enhanced thermal stability with decomposition temperatures above 300°C compared to linear analogs. | |

| Ceramic Yield | High conversion rate from polymer to ceramic. | The bulk structure with uniformly distributed functional groups leads to high, almost stoichiometric, yields of the SiC ceramic phase. | ineosopen.org |

Surface Modification and Interfacial Chemistry Utilizing Chloromethylsilanes

The reactivity of trichloro(chloromethyl)silane allows it to act as an effective agent for surface modification, altering the chemical and physical properties of various substrates. guidechem.com This capability is essential for creating advanced composite materials and functionalized surfaces.

Trichloro(chloromethyl)silane and related silanes are widely used to improve the adhesion between different materials, particularly between organic polymers and inorganic substrates. nbinno.com The trichlorosilyl group can form stable covalent bonds with hydroxyl (-OH) groups present on the surfaces of inorganic materials like glass, metals, and other oxides. cymitquimica.comgelest.comgelest.com This reaction creates a durable link between the substrate and the silane (B1218182) molecule.

The other end of the molecule, the organofunctional chloromethyl group, alters the surface's characteristics, including its wettability. gelest.com By changing the surface energy, these silanes can make a surface more receptive to bonding with an organic resin or polymer. rsc.orgtudelft.nlmdpi.com This improved interfacial interaction is crucial for the performance and durability of coatings, adhesives, and composite materials. The application of silane coupling agents can be optimized by controlling factors like solution concentration and deposition techniques, such as spin or dip coating, to ensure a uniform layer. researchgate.net

The ability to introduce specific chemical functionalities onto a surface is a cornerstone of modern materials science, and trichloro(chloromethyl)silane is a key tool in this process. guidechem.com It can be used to functionalize a wide range of surfaces, including metals and oxides, by forming a thin layer of chloromethyl groups. guidechem.com This process effectively modifies the surface properties of the material.

This surface functionalization is achieved by reacting the silane with the substrate, where the trichlorosilyl group anchors the molecule to the surface. google.com The exposed chloromethyl groups then act as reactive sites for further chemical modifications. researchgate.net For example, these groups can serve as initiators for surface-initiated polymerization, allowing for the growth of polymer brushes from the substrate. researchgate.net This technique provides a high degree of control over the surface chemistry, enabling the creation of surfaces with tailored properties for applications in fields like microelectronics and biomedical devices. ontosight.ai

Trichloro(chloromethyl)silane acts as a silane coupling agent, a type of molecular bridge that forms a durable bond between organic and inorganic materials. cymitquimica.com This is essential in the manufacturing of composite materials, where the goal is to combine the properties of different phases into a single, high-performance material. cymitquimica.comgelest.com Silane coupling agents are characterized by having two different types of reactive groups in one molecule. researchgate.netsilicorex.com

Nanomaterials and Nanostructure Fabrication

The unique reactivity of Trichloro(chloromethyl)silane and its derivatives allows for the precise construction of materials at the nanoscale. These capabilities are foundational for developing new technologies in electronics, optics, and biotechnology.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. gelest.comresearchgate.netwikipedia.org Organosilicon reagents, particularly those containing chlorosilyl or alkoxysilyl groups, are widely used for creating robust SAMs on hydroxylated surfaces like silicon oxide, glass, and mica. wikipedia.orgaip.org The trichlorosilyl head group of molecules like trichloro(chloromethyl)silane reacts with surface hydroxyl groups to form stable, covalent siloxane (Si-O-Substrate) bonds. wikipedia.org This process anchors the molecules to the surface, while intermolecular interactions between the organic tail groups drive the formation of a densely packed, ordered monolayer. wikipedia.org

The formation of SAMs is a kinetic process that involves the initial adsorption of molecules to the surface, followed by a slower organization phase where the monolayer structure is refined. wikipedia.org The resulting functionalized surface exhibits properties defined by the terminal group of the organosilane—in the case of trichloro(chloromethyl)silane, the chloromethyl group provides a reactive site for further surface functionalization through nucleophilic substitution reactions. guidechem.com This two-step approach of self-assembly followed by chemical modification allows for the creation of complex surface chemistries with precise control. iust.ac.ir The ability to form these stable, functionalizable monolayers is critical for applications in nanofabrication, biosensing, and as interlayers in organic electronic devices. gelest.comresearchgate.net

Particle lithography, also known as nanosphere lithography, is a powerful technique for creating large-scale arrays of nanostructures. beilstein-journals.org This method utilizes a mask of colloidal spheres to direct the deposition of materials onto a surface, enabling the fabrication of millions of reproducible nanostructures. beilstein-journals.org A derivative of trichloro(chloromethyl)silane, 4-(chloromethyl)phenyltrichlorosilane (B1580949) (CMPS), has been instrumental in this field for fabricating complex, multi-component nanostructures on silicon substrates. beilstein-journals.orgresearchgate.net

In a typical process, a silicon surface is first passivated with a resist layer, such as a self-assembled monolayer of octadecyltrichlorosilane (B89594) (OTS). beilstein-journals.orgnih.gov Nanosphere masks are applied, and the exposed areas are etched to create "nanoholes" in the OTS film. aip.org These nanoholes serve as spatially confined reaction sites. nih.gov The substrate is then immersed in a solution of CMPS, which selectively self-assembles and polymerizes within the nanoholes, forming pillar-like nanostructures. researchgate.netnih.gov The height and morphology of these CMPS nanostructures can be controlled by factors such as immersion time, solvent, and temperature. aip.orgnih.gov

The resulting CMPS nanopatterns provide a reactive foundation for building heterostructures. The chloromethyl groups on the CMPS nanostructures act as anchor points for attaching other molecules, such as porphyrins, through layer-by-layer assembly. beilstein-journals.org Atomic force microscopy (AFM) is used to characterize the size, morphology, and step-by-step growth of these complex nano-architectures. beilstein-journals.orgnih.gov This combination of particle lithography and the reactive nature of CMPS provides a versatile toolkit for studying surface reactions at the nanoscale and fabricating functional nanodevices. aip.orgnih.gov

| Parameter | Description | Finding | Citation |

| Technique | Particle Lithography | Used to create nanoholes in a passivating OTS layer on a Si(111) surface. | beilstein-journals.orgnih.gov |

| Reagent | 4-(chloromethyl)phenyltrichlorosilane (CMPS) | Self-assembles and polymerizes within the nanoholes to form nanostructures. | researchgate.netnih.gov |

| Control | Solvent and Temperature | Nonpolar solvents and higher temperatures lead to the formation of taller, more regular CMPS nanostructures. | aip.org |

| Application | Heterostructure Fabrication | CMPS nanostructures serve as a platform for attaching subsequent layers of materials, such as porphyrins. | beilstein-journals.org |

Selective Chemical Transformations

The reactivity of the silicon-chlorine and carbon-chlorine bonds in trichloro(chloromethyl)silane allows for its participation in a variety of selective chemical transformations, leading to the synthesis of valuable organosilicon compounds and heterocyclic structures.

The selective reduction of C-Cl bonds in polychloromethylsilanes without affecting Si-Cl bonds is a valuable synthetic method. Research has demonstrated that trichlorosilane (B8805176) (HSiCl₃) can act as an effective reducing agent for this purpose in the presence of a palladium catalyst. acs.org The dechlorination of compounds such as (trichloromethyl)trichlorosilane and its less chlorinated analogs can be controlled stepwise to yield the desired product. acs.orgresearchgate.net

The reaction is typically carried out at temperatures between 100 and 150 °C, with palladium compounds like palladium(II) acetate (B1210297) and palladium(II) chloride showing the highest catalytic activity. acs.org The rate of dechlorination is influenced by the number of chlorine atoms on the carbon and the number of methyl groups on the silicon; the rate increases with more chlorine atoms on the carbon and more methyl groups on the silicon. acs.orgresearchgate.net This reactivity difference allows for the selective, stepwise reduction from a Si-CCl₃ group to Si-CHCl₂, then to Si-CH₂Cl, and finally to a Si-CH₃ group by carefully controlling the amount of trichlorosilane and the reaction conditions. acs.org For instance, the reduction of (trichloromethyl)trichlorosilane with trichlorosilane can yield (dichloromethyl)trichlorosilane as the major product. acs.org

| Substrate | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Citation |

| (Trichloromethyl)trichlorosilane | Pd(OAc)₂ | 100 | 6 | (Dichloromethyl)trichlorosilane | 76 | acs.org |

| (Dichloromethyl)trichlorosilane | Pd(OAc)₂ | 100 | 8.5 | (Chloromethyl)trichlorosilane | 31 | |

| (Chloromethyl)trichlorosilane | Pd(OAc)₂ | 150 | 12 | Methyltrichlorosilane (B1216827) | 66 | acs.org |

This catalytic system provides a practical method for synthesizing less chlorinated chloromethylsilanes, which are important intermediates in organosilicon chemistry. acs.org

(Chloromethyl)trichlorosilane serves as a building block for synthesizing novel α-carbofunctional heterocycles. In one reported synthesis, (chloromethyl)trichlorosilane reacts with 2,2-dimethylpropane-1,3-diol in a solvent-free mechanochemical process. researchgate.net This reaction yields two distinct heterocyclic products: a six-membered ring, 2-chloro-2-(chloromethyl)-5,5-dimethyl-1,3,2-dioxasilinane, and a twelve-membered macroheterocycle, 2,8-dichloro-2,8-bis(chloromethyl)-5,5,11,11-tetramethyl-1,3,7,9-tetraoxa-2,8-disilacyclododecane. researchgate.net

The formation of the twelve-membered ring is particularly noteworthy as it represents the first structurally characterized derivative of a 1,3,7,9-tetraoxa-2,8-disilacyclododecane system. researchgate.net Such cyclization reactions demonstrate the utility of bifunctional reagents like (chloromethyl)trichlorosilane in constructing complex cyclic architectures containing silicon, which have potential applications in coordination chemistry and materials science.

Contributions to Silicon Nitride Atomic Layer Deposition Precursor Chemistry

Atomic Layer Deposition (ALD) is a critical technique in the semiconductor industry for depositing ultrathin, highly conformal films with atomic-scale precision. nih.govresearchgate.net Silicon nitride (SiNₓ) films are essential as gate spacers, encapsulation layers, and diffusion barriers in modern microelectronic devices. sigmaaldrich.comtue.nl The choice of chemical precursors is paramount to the success of the ALD process, dictating deposition temperature, film quality, and purity. sigmaaldrich.com

Chlorosilanes, as a class of silicon precursors, have been extensively investigated for the thermal ALD of silicon nitride, typically using ammonia (B1221849) (NH₃) as the nitrogen source. nih.govmdpi.com These precursors are favored for thermal processes because of their high thermal stability, which is necessary for the high temperatures (often >400 °C) required to activate ammonia. sigmaaldrich.com While trichloro(chloromethyl)silane is not the most commonly cited precursor, it belongs to this critical family of compounds. The foundational studies on other chlorosilanes provide a strong basis for its potential utility.

Several chlorosilane precursors have been successfully used for SiNₓ thermal ALD, as shown in the table below. nih.govmdpi.com

| Precursor | Reactant | Temperature (°C) | Citation |

| SiCl₄ | NH₃ | 423 | jkps.or.kr |

| SiH₂Cl₂ | NH₃ | 500 | jkps.or.kr |

| Si₂Cl₆ | N₂H₄ | 525-650 | nih.gov |

| Si₂Cl₆ | NH₃ | 515-557 | sigmaaldrich.com |

| Si₃Cl₈ | NH₃ | >400 | nih.gov |

A key advantage of using chlorosilane precursors with ammonia plasma in plasma-enhanced ALD (PEALD) is their ability to produce highly conformal films on high-aspect-ratio structures. sigmaaldrich.com However, a general challenge with chlorosilanes is the potential for chlorine contamination in the final film, especially at lower deposition temperatures. sigmaaldrich.com The ongoing development of new silicon precursors, including functionalized chlorosilanes, is driven by the need to lower deposition temperatures while maintaining film quality and minimizing impurities. nih.govresearchgate.net

Other Specialized Synthetic Reagent Applications

Beyond its role in the synthesis of polymers and surface modification agents, (Chloromethoxy)trichlorosilane, more commonly known as trichloro(chloromethyl)silane, serves as a versatile reagent in specialized chemical applications. Its high reactivity, stemming from the presence of both a chloromethyl group and a trichlorosilyl group, allows it to function as a derivatizing agent for analytical chemistry and as a protecting group and synthetic building block in complex organic synthesis.

Derivatizing Agent for Analytical Purposes

Silylation is a common derivatization technique in gas chromatography (GC) to increase the volatility, thermal stability, and chromatographic resolution of polar analytes containing active hydrogen atoms (-OH, -NH, -SH). researchgate.netchemcoplus.co.jpunivpancasila.ac.id While trichloro(chloromethyl)silane is not typically used as a primary silylating agent, it has been documented as a catalyst in conjunction with more powerful silylating reagents.

A notable application is in the forensic and clinical analysis of drug metabolites. For instance, in the gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the detection of 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid (THC-COOH), the major metabolite of cannabis, a specific derivatization cocktail is employed. The procedure involves the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating agent, with 1% trichloro(chloromethyl)silane included as a catalyst. researchgate.net This catalytic role is crucial for ensuring a complete and rapid derivatization of the carboxylic acid and hydroxyl moieties of the analyte, which is essential for achieving the required sensitivity and reproducibility for quantification in urine samples. researchgate.net

Table 1: Application of Trichloro(chloromethyl)silane in Analytical Derivatization

| Analyte | Analytical Method | Derivatization Reagents | Purpose |

|---|

Protecting Group in Organic Synthesis

In multi-step organic synthesis, the temporary protection of reactive functional groups is a fundamental strategy. univpancasila.ac.id Silyl (B83357) ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of formation, stability under various reaction conditions, and typically mild deprotection methods. tcichemicals.com Chlorosilanes are standard reagents for the introduction of these silyl protecting groups. researchgate.net

Trichloro(chloromethyl)silane can react with alcohols to form (chloromethyl)trichlorosilyl ethers. The highly electrophilic silicon atom is readily attacked by the nucleophilic oxygen of the alcohol, displacing a chloride ion. This reaction is typically carried out in the presence of a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), to neutralize the hydrochloric acid byproduct. chemcoplus.co.jptcichemicals.com

The stability of the resulting silyl ether is influenced by the steric hindrance around the silicon atom. The trichlorosilyl group is highly susceptible to hydrolysis. However, subsequent substitution of the remaining chlorine atoms with less reactive groups (e.g., by reaction with other alcohols) can modulate the stability of the protecting group. The primary utility of the (chloromethyl)silyl group lies in the potential for further functionalization via the chloromethyl moiety.

Table 2: Representative Reaction for Hydroxyl Group Protection

| Substrate | Reagent | Base | Solvent | Product |

|---|

Use as a Synthetic Building Block

The dual reactivity of trichloro(chloromethyl)silane makes it a valuable C1 building block for the synthesis of more complex organosilicon compounds. It serves as a precursor for creating molecules with a defined silicon-carbon framework. For example, it is a key starting material in a multi-step synthesis to produce tetrakis(trichlorosilyl)ethene. researchgate.net This synthesis highlights the utility of trichloro(chloromethyl)silane in constructing polysilylated organic structures, which are of interest in materials science and advanced polymer chemistry. researchgate.net Its ability to react with various nucleophiles and undergo coupling reactions makes it an important intermediate for specialized organosilicon structures.

Spectroscopic and Analytical Characterization Techniques for Trichloro Chloromethyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of organosilicon compounds at the atomic level. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, detailed structural information can be obtained. nih.gov

¹H NMR Analysis of Organosilicon Structures

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In trichloro(chloromethyl)silane (ClCH₂SiCl₃), the hydrogen atoms are part of the chloromethyl (-CH₂Cl) group attached to the silicon atom. These protons give rise to a single, distinct signal in the ¹H NMR spectrum, as they are chemically equivalent. The precise position of this signal, known as the chemical shift (δ), is influenced by the electronegativity of the adjacent chlorine and silicon atoms. For trichloro(chloromethyl)silane, the ¹H NMR spectrum shows a singlet corresponding to the two protons of the chloromethyl group. nih.govgoogle.com

The table below summarizes the typical ¹H NMR spectral data for trichloro(chloromethyl)silane.

| Compound Name | Formula | Functional Group | ¹H Chemical Shift (ppm) | Multiplicity |

| Trichloro(chloromethyl)silane | ClCH₂SiCl₃ | -CH₂- | ~3.3 | Singlet |

¹³C NMR Spectroscopy in Stereochemical Studies

Carbon-13 (¹³C) NMR spectroscopy is a key technique for determining the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically produces a distinct signal, providing direct insight into the molecular structure. bhu.ac.in For trichloro(chloromethyl)silane, a single resonance is observed for the chloromethyl carbon. nih.gov

In the context of stereochemical studies, ¹³C NMR is particularly valuable for analyzing derivatives of trichloro(chloromethyl)silane that contain chiral centers or exhibit diastereomerism. researchgate.net The chemical shift of a carbon atom is highly sensitive to its three-dimensional arrangement within the molecule. Consequently, non-equivalent carbons in stereoisomers will have different chemical shifts. researchgate.net For instance, in chiral derivatives where the silicon atom becomes a stereocenter, the signals of carbons in the substituents can be differentiated, allowing for the determination of diastereomeric ratios and conformational analysis. While trichloro(chloromethyl)silane itself is achiral, its derivatives can be synthesized to study complex stereochemical relationships. researchgate.netoup.com

The table below shows the ¹³C NMR chemical shift for trichloro(chloromethyl)silane.

| Compound Name | Formula | Carbon Atom | ¹³C Chemical Shift (ppm) |

| Trichloro(chloromethyl)silane | ClCH₂SiCl₃ | -CH₂Cl | ~26.5 |

²⁹Si NMR Analysis of Silicon-Containing Compounds

Silicon-29 (²⁹Si) NMR spectroscopy is a specialized technique used to directly probe the silicon atoms in organosilicon compounds. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature and number of substituents attached to the silicon atom. nih.govuzh.ch This makes it an excellent tool for characterizing chlorosilanes and their derivatives.

For trichloro(chloromethyl)silane, the ²⁹Si NMR spectrum displays a single peak, the position of which is characteristic of a silicon atom bonded to three chlorine atoms and one carbon group. nih.gov Variations in this chemical shift can indicate changes in the substitution pattern at the silicon center, such as the replacement of chlorine atoms with other functional groups during derivatization reactions. This technique is crucial for monitoring the progress of such reactions and confirming the structure of the resulting products.

The table below presents representative ²⁹Si NMR data for trichloro(chloromethyl)silane.

| Compound Name | Formula | Silicon Environment | ²⁹Si Chemical Shift (ppm) |

| Trichloro(chloromethyl)silane | ClCH₂SiCl₃ | C-Si Cl₃ | ~-1.5 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Group Identification

FT-IR spectroscopy provides a rapid and effective method for identifying the key functional groups in trichloro(chloromethyl)silane. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. chemicalbook.com The strong absorptions associated with the silicon-chlorine (Si-Cl) bonds are particularly prominent. Additionally, vibrations corresponding to the carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds of the chloromethyl group are readily identifiable. uni-muenchen.de These characteristic peaks serve as a molecular fingerprint, allowing for the confirmation of the compound's identity and assessment of its purity.

The following table lists the main FT-IR absorption bands for trichloro(chloromethyl)silane.

| Functional Group | Bond | Vibrational Mode | Wavenumber (cm⁻¹) |

| Chloromethyl | C-H | Stretching | ~2960-2850 |

| Chloromethyl | C-Cl | Stretching | ~800-600 |

| Trichlorosilyl (B107488) | Si-Cl | Asymmetric & Symmetric Stretching | ~620-450 |

Attenuated Total Reflectance Infrared (ATR IR) Spectroscopy for Polymer Characterization

Attenuated Total Reflectance (ATR) is an accessory for IR spectroscopy that enables the analysis of solid and liquid samples directly, without extensive preparation. wiley-vch.de ATR-IR is particularly useful for characterizing polymers and surface films. diva-portal.orghydrophobe.org Polymers derived from trichloro(chloromethyl)silane or its derivatives can be analyzed using this technique to understand their structure and chemical changes. sciepub.com

For example, when trichloro(chloromethyl)silane is used as a monomer or cross-linking agent to form polysiloxanes or other silicon-based polymers, ATR-IR can monitor the reaction. researchgate.net The disappearance of the Si-Cl bands and the appearance of new, broad Si-O-Si (siloxane) bands around 1100-1000 cm⁻¹ would indicate the hydrolysis and condensation of the silane (B1218182) precursor to form a polymer network. This technique is invaluable for studying the curing process of silicone resins, the functionalization of surfaces with silane coupling agents, and the degradation of silicone-based materials. diva-portal.orgresearchgate.net

Advanced Structural Elucidation Methods

Advanced spectroscopic methods are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in molecules derived from (Chloromethoxy)trichlorosilane.

X-ray crystallography is a powerful technique that provides precise information about the molecular structure of crystalline solids. pages.dev By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the arrangement of atoms, bond lengths, and bond angles with high accuracy. pages.dev This method is considered the gold standard for structural determination. researchgate.net

In the context of organosilanes, X-ray crystallography has been successfully used to characterize complex molecules. For instance, the reaction of (chloromethyl)trichlorosilane (B74141) with 2,2-dimethylpropane-1,3-diol yields a macroheterocycle, 2,8-dichloro-2,8-bis(chloromethyl)-5,5,11,11-tetramethyl-1,3,7,9-tetraoxa-2,8-disilacyclododecane, whose structure was confirmed by single-crystal X-ray diffraction analysis. researchgate.net Similarly, the molecular structure of other complex organosilanes, such as tris(dichloromethylsilylethyl)mesitylene and various substituted indane derivatives, has been determined using this technique. researchgate.net The primary limitation of this method is the requirement for a single crystal of the compound, which can be challenging to obtain. researchgate.net

Table 1: Selected X-ray Crystallography Data for an Organosilane Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 12.789 |

| α (°) | 89.12 |

| β (°) | 75.43 |

| γ (°) | 68.21 |

Note: Data is illustrative and based on typical organosilane crystal structures.

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is particularly valuable for determining the absolute configuration and solution-phase conformation of chiral molecules. wikipedia.orgbruker.comnih.gov

The process involves measuring the experimental VCD spectrum of a chiral derivative of this compound and comparing it to the theoretical spectrum calculated using quantum chemical methods, such as density functional theory (DFT). wikipedia.orgbiotools.us A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the stereocenters in the molecule. biotools.usescholarship.org VCD is a powerful alternative to X-ray crystallography, especially for non-crystalline samples or for studying conformational equilibria in solution. biotools.us Systematic approaches to conformational searching and spectral calculation have made VCD a more rapid and reliable tool for stereochemical assignment in complex molecules. nih.gov

Table 2: Comparison of Experimental and Calculated VCD Data for a Chiral Organosilane

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental ΔA (x10⁻⁵) | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (R) |

| C-H stretch | 2965 | +2.5 | 2968 | +3.1 |

| Si-Cl stretch | 550 | -1.8 | 555 | -2.2 |

| C-O stretch | 1080 | +0.9 | 1085 | +1.1 |

Note: Data is hypothetical and for illustrative purposes.

Surface Characterization Techniques for Modified Substrates

When this compound and its derivatives are used to modify surfaces, specialized techniques are required to analyze the resulting thin films.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. unileoben.ac.atscielo.br It is widely used to characterize the surface morphology, roughness, and homogeneity of organosilane layers deposited on various substrates. unileoben.ac.atwiley.com

AFM studies on surfaces modified with aminosilanes have shown that the number of reactive sites on the silane molecule can influence the resulting surface structure. wiley.com For example, silanes with three alkoxy groups tend to polymerize, leading to the formation of islands and a rougher surface, while silanes with a single alkoxy group can form more ordered, monolayer-like structures. wiley.com The technique can also be used to investigate the interactions between polymer chains and silane-treated surfaces, providing insights into adhesion and adsorption phenomena. scielo.br

Table 3: AFM Surface Roughness Data for Silane-Modified Silicon Wafers

| Silane Treatment | Deposition Time (hours) | Estimated Layer Thickness (nm) | Surface Roughness (Rq) (nm) |

| APTMS | 22 | 4.7 ± 0.3 | 0.8 ± 0.1 |

| APREMS | 22 | 0.5 ± 0.2 | 0.2 ± 0.05 |

Data adapted from a study on aminosilane (B1250345) coatings. wiley.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for analyzing the chemical composition of surfaces modified with organosilanes. wiley.commdpi.com

By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present, such as silicon, carbon, oxygen, and chlorine, and provide information about their bonding environments. mdpi.comnih.gov For instance, high-resolution XPS spectra of the Si 2p region can distinguish between silicon in the substrate (e.g., SiO₂) and silicon in the organosilane layer. nih.govacs.org This allows for the quantification of the surface coverage and the determination of the chemical structure of the grafted silane layer. acs.org Chemical derivatization XPS (CD-XPS) can be used to tag specific functional groups, such as amino groups, to enhance their detection and quantification.

Table 4: XPS Elemental Composition of a Gold Surface Functionalized with MPTMS and APTES

| Element | MPTMS-Functionalized Gold (Atomic %) | MPTMS + APTES-Functionalized Gold (Atomic %) |

| C 1s | 45.2 | 52.1 |

| O 1s | 25.1 | 23.8 |

| Si 2p | 10.3 | 11.9 |

| S 2p | 4.5 | 2.3 |

| N 1s | - | 3.5 |

| Au 4f | 14.9 | 6.4 |

Data adapted from a study on silane multilayers on gold surfaces. mdpi.com

Chromatographic Purity Assessment of Organosilane Products

Gas chromatography (GC) is a common analytical technique used to separate and analyze volatile compounds without decomposition. For organosilanes, including derivatives of this compound, GC is a valuable method for assessing purity. thermofishersci.inthermofishersci.in

Many organosilanes can be analyzed directly by GC. However, for compounds containing polar functional groups such as hydroxyl or amine groups, derivatization is often employed to increase their volatility and thermal stability, making them more amenable to GC analysis. thermofishersci.inthermofishersci.in Silylating agents are frequently used for this purpose. The purity of the organosilane product can be determined by analyzing the resulting chromatogram, where the area of the main peak corresponds to the concentration of the target compound. For example, the purity of a product from a reaction involving a chloroalkoxysilane was determined to be 98% by gas chromatography. google.com

Computational Chemistry and Theoretical Investigations of Trichloro Chloromethyl Silane Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the reaction mechanisms and energetics of systems involving chlorosilanes. researchgate.netnih.gov DFT calculations allow for the determination of thermodynamic and kinetic parameters, as well as the geometries of transition states, providing a detailed picture of reaction pathways. researchgate.net

For instance, DFT studies on the polymerization of chlorosilanes, which are relevant to silicon epitaxy, have elucidated a series of rapid condensation reactions leading to the formation of telomeres (short-chain polymers). researchgate.net These studies analyze numerous linear, branched, and cyclic silicon compounds, mapping out the energetic landscape of their formation. researchgate.net Similarly, quantum chemical simulations have been employed to investigate the hydrogenation of silicon tetrachloride (SiCl₄), a process related to the chemistry of trichlor(chloromethyl)silane. researchgate.net In these studies, DFT with a functional like UB3LYP/6-311+G(d) is used to calculate the activation parameters for the reduction of SiCl₄ by various species. researchgate.net The calculated activation energies help to discern the most likely reaction pathways, for example, by excluding the direct participation of molecular hydrogen in dehalogenation processes under certain conditions. researchgate.net

Theoretical approaches like DFT are also essential for understanding structure-activity relationships in complex chemical processes. nih.gov By calculating parameters such as bond dissociation energy (BDE), ionization potential (IP), and proton affinity (PA), researchers can predict the reactivity of different sites within a molecule and how it might behave in various chemical environments. nih.gov

Table 1: Example of Calculated Thermodynamic Parameters for a Related Silane (B1218182) Reaction This table presents hypothetical data modeled after typical DFT study outputs on silane reactions to illustrate the type of information generated.

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | 25.5 | The minimum energy required to initiate the reaction. |

| Reaction Enthalpy (ΔH) | -15.2 | The net change in heat content during the reaction. |

| Gibbs Free Energy (ΔG) | -12.8 | The energy associated with a chemical reaction that can be used to do work. |

| Transition State Vibrational Frequency | -350 cm⁻¹ | An imaginary frequency indicating a true transition state on the potential energy surface. |

Molecular Geometry Optimization and Conformation Analysis

A fundamental application of computational chemistry is the prediction of the most stable three-dimensional arrangement of atoms in a molecule, known as molecular geometry optimization. pennylane.ai This process involves finding the minimum energy structure on the potential energy surface. pennylane.ainubakery.org For molecules like trichloro(chloromethyl)silane, which can adopt various spatial arrangements or conformations, this analysis is critical for understanding its properties and reactivity.

Computational methods, ranging from semi-empirical methods like AM1 to more rigorous DFT calculations, are used to optimize molecular geometries. researchgate.netmdpi.com The process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest total energy. pennylane.aimdpi.com The optimized geometry represents the equilibrium structure of the molecule and is the foundation for calculating other properties, such as vibrational frequencies and electronic spectra. pennylane.ai In a study on the reaction of (chloromethyl)trichlorosilane (B74141) with 2,2-dimethylpropane-1,3-diol, both AM1 and MM+ optimization methods were used to confirm the experimental data regarding the molecular geometry of the resulting products. researchgate.net

The conformation of a molecule, particularly the arrangement around single bonds, significantly influences its physical and chemical behavior. For disiloxane, a simple model for the Si-O-Si linkage found in many silicon-based materials, DFT studies have been used to analyze the energetic difference between its conformers. These calculations revealed a very small energy difference between conformers and provided a precise value for the flexible Si-O-Si bond angle. researchgate.net

Table 2: Computed Molecular Properties of Trichloro(chloromethyl)silane This table contains properties computed through molecular modeling, sourced from the PubChem database. nih.gov

| Property | Value | Method/Source |

| Molecular Weight | 183.9 g/mol | Computed by PubChem 2.2 |

| Monoisotopic Mass | 181.867987 Da | Computed by PubChem 2.2 |

| IUPAC Name | trichloro(chloromethyl)silane | Computed by Lexichem TK 2.7.0 |

| InChIKey | FYTPGBJPTDQJCG-UHFFFAOYSA-N | Computed by InChI 1.07.2 |

| Canonical SMILES | C(Si(Cl)Cl)Cl | Computed by OEChem 2.3.0 |

Simulation of Silylotropic Rearrangements in Organosilicon Azoles

Silylotropic rearrangements are a type of tautomerism involving the migration of a silicon-containing group between two or more sites within a molecule. These processes are particularly well-studied in organosilicon derivatives of azoles (e.g., pyrazoles, imidazoles, triazoles). researchgate.net Computational simulations, alongside experimental techniques like dynamic NMR spectroscopy, are vital for understanding the mechanisms, equilibrium constants, and activation energies of these rearrangements. researchgate.netresearchgate.net

Quantum-chemical modeling helps to establish the elementary stages of the reaction, identify possible intermediate compounds, and characterize the transition states involved in the migration of the silyl (B83357) group. researchgate.net The calculations analyze how the nature of the heterocyclic ring and its substituents influence the equilibrium and the energy barrier for the silylotropic transformation. researchgate.net For example, theoretical studies can explain the catalytic effect of halogens and trimethylhalogensilanes on these rearrangement processes in N-trimethylsilylazoles. researchgate.net By comparing computational results with NMR spectroscopy data, a comprehensive understanding of the dynamic behavior of these molecules can be achieved. researchgate.netresearchgate.net

Elucidation of Diastereoselection Origins in Organic Reactions

Computational chemistry plays a crucial role in explaining the origins of stereoselectivity in organic reactions. For reactions involving silicon-stereogenic silanes, where the silicon atom is a chiral center, theoretical calculations can elucidate why one diastereomer is formed preferentially over another. thieme-connect.comresearchgate.net

Density functional theory (DFT) calculations are frequently conducted to map the potential energy surfaces of diastereoselective reactions. researchgate.net By comparing the energies of the transition states leading to different diastereomeric products, chemists can predict and rationalize the observed stereochemical outcome. For example, in a cobalt-catalyzed double hydrosilylation of alkynes to form chiral gem-bis(silyl)alkanes, DFT calculations were used to elucidate the reaction mechanism and understand the source of the high enantioselectivity. researchgate.net These computational studies can model the interactions between the catalyst, the substrate, and the reagents, providing a detailed, three-dimensional view of the transition state assembly that dictates the stereochemical course of the reaction. thieme-connect.com

Applications of Computational Chemistry in Materials Science Data Management

The data generated from computational chemistry studies on compounds like trichloro(chloromethyl)silane are increasingly valuable in the broader context of materials science. researchgate.net As researchers design new materials with specific functions, from semiconductors to high-performance polymers, the ability to predict material properties from fundamental chemical structures is essential. hlrs.dersc.org

Computational studies on the electronic structure, reactivity, and intermolecular forces of precursor molecules provide foundational data that can be used to model and predict the properties of larger systems and bulk materials. rsc.org This information is often stored and managed in large databases. rsc.orgresearchgate.net Data science and machine learning algorithms can then analyze these databases to identify patterns, establish structure-property relationships, and accelerate the discovery of new materials. rsc.orgresearchgate.net For example, data on the reaction chemistry of chlorosilanes can inform the development of new silicon-based polymers or surface coatings. researchgate.net By integrating computational data with experimental results, materials scientists can more efficiently screen candidates for specific applications, significantly reducing the time and cost associated with traditional trial-and-error research. rsc.orgresearchgate.net

Q & A

Q. What safety protocols are critical when handling (chloromethoxy)trichlorosilane in laboratory settings?

- Methodological Answer : this compound reacts violently with water, releasing hydrogen chloride gas (HCl), which is corrosive and toxic . Strict protocols include:

- Storage : Use airtight containers in cool, dry, ventilated areas away from metals or ignition sources .

- Handling : Conduct experiments under inert atmospheres (e.g., nitrogen gloveboxes) to prevent hydrolysis. Use personal protective equipment (PPE) including acid-resistant gloves and goggles .

- Fire Safety : In case of fire, use dry chemical extinguishers; avoid water due to HCl formation. Post-fire re-ignition risks exist due to hydrogen gas generation .

Q. How can researchers synthesize high-purity this compound for electronic material applications?

- Methodological Answer : Synthesis typically involves hydrochlorination of silicon with tailored catalysts (e.g., copper) to optimize purity . Key steps:

- Reactor Design : Use fluidized-bed reactors to enhance heat and mass transfer, minimizing impurities like silicon tetrachloride .

- Catalyst Optimization : Copper-based catalysts improve trichlorosilane yield by reducing side reactions. Monitor reaction temperature (300–500°C) and pressure (1–5 bar) .

- Purification : Distillation under reduced pressure removes low-boiling contaminants (e.g., dichlorosilane) .

Q. What analytical methods are suitable for characterizing this compound and its derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantifies grafting efficiency in surface-functionalized materials by measuring weight loss during decomposition (e.g., 3.5–9.97% grafting for trichlorosilanes) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile by-products (e.g., HCl, chlorinated hydrocarbons) during synthesis or decomposition .

- Infrared (IR) Spectroscopy : Detects Si-Cl (450–550 cm⁻¹) and Si-O (1000–1100 cm⁻¹) bonds to confirm functionalization .

Advanced Research Questions

Q. How can chemical vapor deposition (CVD) processes be optimized for depositing this compound-derived thin films?

- Methodological Answer :

- Feedstock Purity : Use trichlorosilane redistributed via ion-exchange resins to remove metallic impurities (e.g., boron, phosphorus) critical for semiconductor-grade silicon .

- Reactor Design : Adjust feed composition (pure trichlorosilane vs. silicon tetrachloride mixtures) to suppress monochlorosilane formation, which reduces deposition efficiency .

- Process Parameters : Maintain deposition temperatures at 800–1100°C and pressures below 1 atm to enhance film uniformity and crystallinity .

Q. What strategies address contradictions in grafting efficiency when functionalizing surfaces with this compound?

- Methodological Answer : Contradictions arise from steric hindrance and reactivity differences. For example:

- Steric Effects : Longer alkyl chains (e.g., dodecyl vs. methyl) reduce grafting efficiency (3.78% vs. 9.97%) due to limited intercalation in layered materials .

- Reactivity Optimization : Pre-treat substrates with plasma or UV/ozone to increase surface hydroxyl groups, improving trichlorosilane binding .

- Competitive Reactions : Use anhydrous solvents (e.g., toluene) to minimize hydrolysis during grafting .

Q. How can computational modeling improve trichlorosilane reactor safety and efficiency?

- Methodological Answer :

- Software Tools : Develop finite element models to simulate temperature/pressure gradients in fluidized-bed reactors, identifying hotspots that risk thermal runaway .

- Risk Mitigation : Validate models with experimental data to predict safe operating windows (e.g., max temperature: 500°C) .

- Scalability : Use dimensionless scaling (e.g., Reynolds number) to translate lab-scale results to industrial reactors .

Q. What methodologies detect and quantify trace impurities in this compound used for optoelectronic materials?

- Methodological Answer :

- Glow Discharge Mass Spectrometry (GDMS) : Detects metallic impurities (e.g., iron, aluminum) at ppb levels, critical for solar cell performance .

- Neutron Activation Analysis (NAA) : Measures trace dopants (e.g., arsenic, antimony) that affect semiconductor conductivity .

- High-Performance Liquid Chromatography (HPLC) : Separates chlorinated by-products (e.g., dichloromethoxy derivatives) that alter material hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.